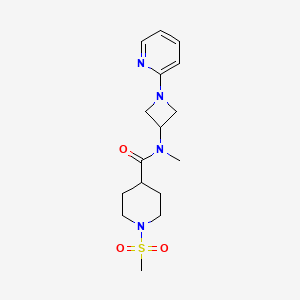

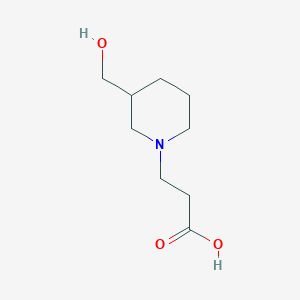

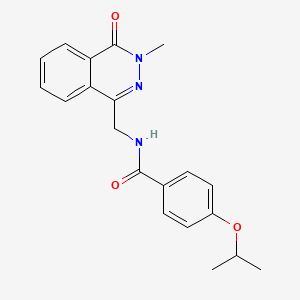

N-(3-acetylphenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions. For instance, derivatives of pyrazine, including those with carboxamide functionalities, are synthesized through condensation reactions involving pyrazine-2,3-dicarboxylic acid anhydride and aminoacetophenones, followed by reactions with electrophilic and nucleophilic reagents (El-Wahab et al., 2006). Another example includes the formation of pyrazolopyrimidine derivatives from amino-N-aryl-pyrazole-4-carboxamides, showing the versatility in synthesizing related compounds (Hafez et al., 2013).

Molecular Structure Analysis

The structure of related pyrazine derivatives is elucidated using various spectroscopic techniques, including IR, MS, 1H-NMR, and 13C-NMR. These methodologies provide detailed insights into the molecular framework and the arrangement of functional groups within the molecule (Hassan et al., 2014).

Chemical Reactions and Properties

Pyrazine derivatives undergo a range of chemical reactions, including condensation with aminoacetophenones, reactions with electrophilic (e.g., carbonyl group, bromine) and nucleophilic (e.g., malononitrile, hydrazine) reagents, and Michael addition reactions. These reactions highlight the chemical versatility and reactivity of pyrazine-based compounds (El-Wahab et al., 2006).

Physical Properties Analysis

While specific data on "N-(3-acetylphenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide" is not directly available, related studies on pyrazine and its derivatives provide insight into their physical properties, such as solubility, melting points, and molecular weight. These properties are crucial for understanding the behavior of these compounds in different environments and for their application in further chemical reactions (Kumar et al., 2007).

Chemical Properties Analysis

The chemical properties of pyrazine derivatives, including "N-(3-acetylphenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide," are defined by their reactivity patterns, such as their ability to participate in nucleophilic substitution reactions, electrophilic additions, and cycloadditions. These properties are essential for their utility in synthetic chemistry and potential biological applications (El-Wahab et al., 2006).

Scientific Research Applications

Synthesis and Reactivity

N-(3-acetylphenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide and related compounds demonstrate their utility in the field of heterocyclic synthesis. They are used in the synthesis of a range of heterocyclic compounds like azolotriazine, pyrazolo[3,4-d]pyridazine, isoxazolo[3,4-d]pyridazine, azolopyrimidine, and pyridine derivatives. These syntheses involve conventional heating methods and microwave irradiation techniques, indicating their versatility in different synthesis environments (Al-Shiekh et al., 2004).

Antimicrobial Properties

Research has shown that derivatives of N-(3-acetylphenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide exhibit antimicrobial properties. Various synthesized compounds have been tested for their effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi, showing moderate to potent antimicrobial activity (Sharshira & Hamada, 2012).

Potential in Cancer Research

Certain derivatives synthesized from N-(3-acetylphenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide have been evaluated for their cytotoxicity against cancer cells. For instance, compounds tested against Ehrlich Ascites Carcinoma (EAC) cells have shown promising results, making them a point of interest in cancer research (Hassan et al., 2014).

Acetylcholinesterase Inhibitor Activity

These compounds have also been explored for their acetylcholinesterase (AChE) inhibitor activity. Certain synthesized tetrahydropyrimidines from N-(3-oxobutanoyl)pyrazine-2-carboxamide showed notable AChE inhibitory activity, suggesting potential applications in neurological disorders (Elumalai et al., 2014).

Analytical Chemistry Applications

This compound has been used as an ionophore in the development of a novel samarium-selective membrane sensor. Such applications demonstrate the compound's utility in analytical chemistry and material science, particularly in the development of highly selective sensors (Ganjali et al., 2003).

properties

IUPAC Name |

N-(3-acetylphenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O3/c1-11(22)12-3-2-4-14(7-12)20-16(23)13-9-21(10-13)17(24)15-8-18-5-6-19-15/h2-8,13H,9-10H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXCJTZCXWZDMAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2CN(C2)C(=O)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethylbenzamide](/img/structure/B2486566.png)

![1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione](/img/structure/B2486569.png)